(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide
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Overview
Description
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H22BrO2P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-oxobut-2-en-1-yl moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromo-2-butanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphonium ylides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphonium ylides.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide: Similar structure with a methoxy group instead of a keto group.
(3-Methoxycarbonyl-2-propenyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group.
Methyl 4-(triphenylphosphonio)crotonate bromide: Similar phosphonium salt with a crotonate moiety.
Uniqueness
(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in synthetic chemistry .
Biological Activity
The compound (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of triphenylphosphine with 4-bromocrotonate in an organic solvent such as toluene. This method allows for the introduction of the 4-oxobut-2-en-1-yl moiety, which is crucial for its biological activity .
The biological activity of this compound is primarily associated with its ability to target cellular components, particularly mitochondria. Phosphonium salts are known for their lipophilicity and ability to accumulate in mitochondrial membranes due to the negative membrane potential .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by modulating mitochondrial function and promoting oxidative stress . The compound's mechanism involves the inhibition of lactate dehydrogenase (LDH), which is critical for cancer cell metabolism. Inhibition of LDH leads to reduced energy production in cancer cells, thereby inducing cell death .
Case Studies
- Inhibition of Cancer Cell Growth : A study demonstrated that this compound significantly inhibited the growth of pancreatic cancer cell lines (Panc-1 and AsPC1). The IC50 values indicated effective cytotoxicity at submillimolar concentrations .
- Mitochondrial Targeting : The compound was found to selectively accumulate in mitochondria, leading to increased reactive oxygen species (ROS) production. This accumulation was linked to enhanced apoptosis in cancer cells, suggesting a promising therapeutic approach for targeting resistant cancer strains .
- Antimicrobial Activity : In addition to its anticancer properties, this compound has also shown antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting bacterial protein synthesis, thereby demonstrating potential as an antibacterial agent .
Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | Panc-1 | ~0.5 mM | Inhibition of LDH; ROS production |
Anticancer | AsPC1 | ~0.6 mM | Mitochondrial accumulation |
Antimicrobial | Various Bacterial Strains | Varies | Inhibition of protein synthesis |
Comparative Analysis with Other Compounds
Compound Name | Activity Type | IC50 Value |
---|---|---|
(4-Oxobut-2-en-1-yl)TPP Bromide | Anticancer | ~0.5 mM |
Onc112 | Anticancer | ~0.3 mM |
Bac7 | Antimicrobial | ~0.8 mM |
Properties
CAS No. |
31675-30-6 |
---|---|
Molecular Formula |
C22H20BrOP |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
[(E)-4-oxobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20OP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-18H,19H2;1H/q+1;/p-1/b11-10+; |
InChI Key |
FJVRWVKEXHWNEM-ASTDGNLGSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](C/C=C/C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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